molecular formula C15H11FN4O3S2 B2897769 N-[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 893350-40-8

N-[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2897769
CAS No.: 893350-40-8
M. Wt: 378.4
InChI Key: LBZGPEASBGJRIL-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a furan-2-carboxamide group and a sulfanyl-linked 3-fluorophenyl carbamoylmethyl moiety. The thiadiazole ring contributes to rigidity and π-stacking interactions, while the furan carboxamide may influence solubility and hydrogen-bonding capacity .

Properties

IUPAC Name

N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O3S2/c16-9-3-1-4-10(7-9)17-12(21)8-24-15-20-19-14(25-15)18-13(22)11-5-2-6-23-11/h1-7H,8H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZGPEASBGJRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Core Formation

The 1,3,4-thiadiazole ring is conventionally synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. Recent advancements from patent literature demonstrate two predominant approaches:

Method A: Hydrazine-Carbonothioic Dichloride Cyclization

Thiosemicarbazide + Carbonothioic dichloride → 1,3,4-Thiadiazole-2-amine  

Reaction conditions:

  • Solvent: Anhydrous THF or DMF
  • Base: Triethylamine (2.5 eq)
  • Temperature: 0°C → rt, 12 hr
  • Yield: 68–72%

Method B: Oxidative Cyclization of Thioacylhydrazines

Thioacylhydrazine + I2/KI → 1,3,4-Thiadiazole  

Key parameters:

  • Oxidant: I₂ (1.2 eq) in EtOH
  • Temperature: Reflux (78°C), 6 hr
  • Yield: 82% (superior to Method A)

5-Position Functionalization

Introduction of the sulfanyl group at the 5-position employs nucleophilic displacement reactions. Patent WO2009015193A1 details a optimized protocol:

Stepwise Sulfanylation-Carbamoylation

  • Sulfanyl Intermediate Formation
5-Chloro-1,3,4-thiadiazole-2-amine + HSCH₂CO₂H → 5-(Carboxymethylsulfanyl)-1,3,4-thiadiazole-2-amine  

Conditions:

  • Solvent: DMF/H₂O (4:1)
  • Base: NaHCO₃ (3 eq)
  • Temperature: 50°C, 8 hr
  • Yield: 89%
  • Carbamoylation with 3-Fluoroaniline
5-(Carboxymethylsulfanyl)thiadiazole + 3-Fluoroaniline → Target Carbamoyl Intermediate  

Coupling agents:

  • EDCI/HOBt (1.2 eq each)
  • Solvent: CH₂Cl₂
  • Yield: 76%

Furan-2-carboxamide Installation

The final amide bond formation between the thiadiazole amine and furan-2-carboxylic acid follows carbodiimide-mediated coupling:

Optimized Coupling Protocol

1,3,4-Thiadiazole-2-amine + Furan-2-carbonyl chloride → Target Compound  

Parameters:

  • Coupling agent: DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride)
  • Solvent: Acetonitrile
  • Temperature: 0°C → rt, 24 hr
  • Yield: 85%

Analytical Characterization Data

Table 1: Spectroscopic Properties of Key Intermediates

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) HRMS (m/z) [M+H]+
5-(Carboxymethylsulfanyl)thiadiazole 3.85 (s, 2H, CH₂), 8.22 (s, 1H, NH₂) 1680 (C=O), 2550 (-SH) 232.0451
3-Fluorophenylcarbamoylmethyl derivative 4.12 (s, 2H, SCH₂), 7.35–7.58 (m, ArH) 1655 (amide I) 325.0983
Final Product 6.55–7.85 (m, ArH), 8.92 (s, 1H, NH) 1670 (amide I/II) 433.0678

Data compiled from.

Process Optimization and Yield Improvements

Comparative studies reveal critical factors affecting reaction efficiency:

Solvent Effects in Cyclocondensation

Solvent Dielectric Constant Yield (%) Purity (%)
THF 7.5 68 92
DMF 36.7 72 95
EtOH 24.3 58 88

Catalyst Screening for Amide Coupling

Catalyst Conversion (%) Byproducts Identified
EDCI/HOBt 89 <5%
DMTMM 95 <2%
HATU 92 3%

Data from demonstrate DMTMM’s superiority in minimizing racemization and byproduct formation.

Applications and Biological Relevance

While pharmacological data for this specific compound remains proprietary, structural analogs from patent US9415037B2 show:

  • IC₅₀ = 12 nM against TNF-α in macrophage assays
  • 84% inhibition of IL-6 at 10 μM The sulfanyl-thiadiazole motif is postulated to enhance membrane permeability compared to oxadiazole analogs.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) moiety is a key site for nucleophilic substitution due to its electron-rich nature. Common reactions include:

Reaction TypeReagents/ConditionsProductYield (%)Reference
AlkylationAlkyl halides (R-X), K₂CO₃, DMF, 60°CR-S- derivative65–78
ArylationAryl boronic acids, Pd(PPh₃)₄, CuIAryl-S- derivative52–68
  • Mechanism : The reaction proceeds via an SN² pathway, where the sulfur acts as a nucleophile attacking electrophilic carbon centers.
  • Example : Reaction with methyl iodide forms the methylsulfanyl analog, confirmed by 1H^1H NMR (δ 2.1 ppm for -SCH₃).

Oxidation of the Sulfanyl Group

The sulfanyl linker oxidizes to sulfonyl (-SO₂-) or sulfoxide (-SO-) groups under controlled conditions:

Oxidizing AgentConditionsProductSelectivity
H₂O₂ (30%)AcOH, 50°CSulfoxide85%
KMnO₄H₂O, 0°CSulfonyl92%
  • Kinetics : Oxidation to sulfonyl follows pseudo-first-order kinetics (k=0.15h1k=0.15\,\text{h}^{-1}) .
  • Application : Sulfonyl derivatives exhibit enhanced metabolic stability in pharmacological studies .

Electrophilic Aromatic Substitution

The 3-fluorophenyl and furan rings undergo halogenation and nitration:

ReactionReagentsPositionYield (%)
NitrationHNO₃/H₂SO₄Para (furan)45
BrominationBr₂/FeBr₃Meta (fluorophenyl)60
  • Regioselectivity : Fluorine’s electron-withdrawing effect directs electrophiles to meta positions on the phenyl ring.

Hydrolysis of Carboxamide Groups

The carboxamide moieties hydrolyze under acidic or basic conditions:

ConditionsProductMechanism
HCl (6M), refluxCarboxylic acid + amineAcid-catalyzed
NaOH (2M), 80°CCarboxylate + NH₃Base-mediated
  • Kinetic Data : Hydrolysis at pH 7.4 (simulated physiological conditions) shows t1/2=24ht_{1/2}=24\,\text{h}, indicating moderate stability .

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileCatalystProductYield (%)
AcetyleneCu(I)Triazole-fused derivative70
Nitrile oxideIsoxazole analog55
  • Structural Confirmation : X-ray crystallography confirms the triazole adduct’s geometry .

Metal-Catalyzed Cross-Couplings

The thiadiazole sulfur coordinates with transition metals, enabling Suzuki-Miyaura couplings:

SubstrateCatalystProductYield (%)
Phenylboronic acidPd(OAc)₂Biaryl derivative75
  • Optimized Conditions : 5 mol% Pd, K₂CO₃, DMF/H₂O (3:1), 80°C .

Reduction Reactions

Selective reduction of the thiadiazole ring is achievable:

Reducing AgentProductApplication
LiAlH₄DihydrothiadiazoleIntermediate for heterocyclic analogs
H₂/Pd-CThiol derivativeProdrug synthesis

Scientific Research Applications

N-[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to its targets, while the furan ring can contribute to the overall stability of the molecule.

Comparison with Similar Compounds

Structural Analogues with Thiadiazole/Oxadiazole Cores

Table 1: Key Physicochemical Properties of Selected Thiadiazole/Oxadiazole Derivatives
Compound ID/Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Yield (%)
Target Compound C₁₅H₁₂FN₅O₃S₂ 393.41 Not reported 3-Fluorophenyl, furan-2-carboxamide N/A
3a (Sych et al., ) C₂₁H₁₅ClFN₅O₃S₂ 504.96 182–184 2-Chlorophenyl, oxazole, methyl 76
Compound 7c () C₁₆H₁₇N₅O₂S₂ 375.47 134–178 3-Methylphenyl, oxadiazole, thiazole Not given
N-[5-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-... () C₁₄H₁₆FN₅O₄S₃ 433.5 N/A 2-Fluorophenyl, methylsulfonamido N/A
Compound (I) () C₁₇H₁₆N₄S₄ 396.54 Not reported 4-Methylphenyl, bis-thiadiazole Not given

Key Observations :

  • Substituent Effects : The target compound’s 3-fluorophenyl group contrasts with 2-chlorophenyl (3a) and 4-methylphenyl (Compound I). Fluorine’s electronegativity may improve binding to hydrophobic pockets compared to methyl or chloro groups .
  • Synthetic Yields : Compound 3a achieves a 76% yield, suggesting efficient synthesis of fluorophenyl-thiadiazole derivatives, while other analogs lack reported yields .

Functional Group Variations

Table 2: Substituent Impact on Spectral and Physical Properties
Compound ID/Name IR Peaks (cm⁻¹) ¹H NMR (δ, ppm) Highlights Notable Features
Target Compound Expected: ~1670 (amide C=O), ~1530 (C=C), ~1210 (C-F) Anticipated: 7.1–7.5 (fluorophenyl H), ~10.3 (NH) Fluorine’s deshielding effect on aromatic H
3a () 1672 (amide I), 1535 (C=C), 834 (C-F) δ 7.16–7.63 (aromatic H), δ 10.39 (NH) Chlorophenyl contributes to downfield shifts
Compound 21 () 1670 (C=O), 1535 (NO₂) δ 7.4–8.1 (pyrazole H) Nitro group reduces electron density

Key Observations :

  • IR Spectroscopy : All compounds show strong amide C=O stretches (~1670 cm⁻¹). Nitro groups (e.g., Compound 21) introduce distinct peaks at ~1535 cm⁻¹, absent in the target compound .
  • ¹H NMR : Fluorophenyl protons in 3a and the target compound resonate near δ 7.1–7.6, while chloro/methyl substituents cause shifts up to δ 7.63 .

Crystallographic and Conformational Analysis

  • Compound I () : The thiadiazole rings form a dihedral angle of 46.3°, with nearly coplanar phenyl rings (dihedral angles 0.8–0.9°). This planar conformation may enhance π-π stacking in biological targets .
  • Target Compound : While crystallographic data is unavailable, analogous thiadiazole derivatives (e.g., 3a) suggest similar rigidity, favoring interactions with enzyme active sites .

Biological Activity

N-[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, as well as relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex structure comprising a furan ring, a thiadiazole moiety, and a fluorophenyl group. The synthesis typically involves multi-step reactions starting from readily available precursors. Key methods include:

  • Formation of the thiadiazole ring : This is often achieved using thiosemicarbazides and appropriate reagents under acidic conditions.
  • Functionalization : Subsequent reactions introduce the furan and fluorophenyl groups.

Anticancer Properties

Research indicates that derivatives of thiadiazole compounds exhibit notable anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cells. The antiproliferative effects are often linked to the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Reference
11aMCF-70.73
12HCT-1160.95
14PC-30.37

The mechanism by which this compound exerts its effects involves:

  • Targeting VEGFR-2 : Binding to this receptor inhibits downstream signaling pathways essential for cancer cell proliferation and survival.
  • Inducing Apoptosis : Flow cytometry analyses have shown that certain derivatives induce apoptotic cell death in cancer cells by disrupting cell cycle progression .

Study on Thiadiazole Derivatives

A study conducted on a series of N-(1,3,4-thiadiazol-2-yl)furan derivatives highlighted their enhanced biological activity when compared to traditional chemotherapeutic agents like doxorubicin. The study utilized MTT assays to evaluate cytotoxicity across multiple cancer cell lines, demonstrating that these novel compounds could serve as effective alternatives or adjuncts in cancer therapy .

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can form stable complexes with VEGFR-2, further supporting its potential as an anticancer agent .

Q & A

Basic: What are the key synthetic steps for preparing this compound?

Answer:
The synthesis involves sequential reactions:

Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions .

Sulfanyl-acetamide introduction : Nucleophilic substitution using mercaptoacetic acid derivatives and 3-fluorophenyl isocyanate .

Furan-2-carboxamide coupling : Amide bond formation via carbodiimide-mediated activation .
Critical parameters include temperature (60–80°C), solvent polarity (e.g., DMF for substitution steps), and intermediate purification (column chromatography/recrystallization) to achieve >95% purity .

Basic: Which spectroscopic methods confirm its structural integrity?

Answer:

  • ¹H/¹³C NMR : Assigns protons (e.g., thiadiazole C-H at δ 8.2–8.5 ppm) and carbons (amide C=O at ~165 ppm) .
  • IR spectroscopy : Detects amide C=O stretches (~1670 cm⁻¹) and S-C vibrations (~650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 433.49) and fragmentation patterns .

Basic: What preliminary biological activities are reported for analogous thiadiazoles?

Answer:
Structurally similar compounds exhibit:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus due to thiadiazole-mediated enzyme inhibition .
  • Anticancer potential : IC₅₀ of 12–25 µM in breast cancer cell lines via apoptosis induction .
  • Anti-inflammatory effects : COX-2 inhibition (60–70% at 10 µM) attributed to fluorophenyl interactions .

Advanced: How can reaction conditions be optimized to improve sulfanyl-acetamide coupling efficiency?

Answer:

  • Solvent : Use DMF to enhance nucleophilicity of the thiol group .
  • Catalyst : Triethylamine (1.5 eq.) to deprotonate thiols and accelerate substitution .
  • Temperature : Maintain 50–60°C to minimize byproduct formation (e.g., disulfides) .
  • Monitoring : TLC (hexane:ethyl acetate = 3:1) to track reaction completion. Yield increases from 60% to 85% with these adjustments .

Advanced: How to resolve contradictions in biological activity data across fluorophenyl-substituted analogs?

Answer:
Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., 48-h incubation for cytotoxicity assays) .
  • Substituent position : 3-Fluorophenyl analogs show stronger kinase inhibition (IC₅₀ = 12.3 µM) than 2- or 4-substituted derivatives (IC₅₀ >40 µM) due to steric/electronic effects .
  • Orthogonal validation : Confirm activity using enzymatic (e.g., ADP-Glo kinase assay) and cellular (e.g., flow cytometry) methods .

Advanced: What computational strategies predict target binding modes?

Answer:

  • Molecular docking : AutoDock Vina identifies hydrogen bonds between the carboxamide and kinase catalytic lysine (binding energy ≤−8.5 kcal/mol) .
  • MD simulations : GROMACS evaluates complex stability (RMSD <2 Å over 100 ns), highlighting fluorophenyl hydrophobic interactions .
  • Pharmacophore modeling : Matches the thiadiazole sulfur and furan oxygen to ATP-binding pockets in kinases .

Advanced: What challenges exist in establishing structure-activity relationships (SAR)?

Answer:

Challenge Solution Reference
Synthetic complexityParallel synthesis of analogs via robotics
Bioactivity variabilityMatched molecular pair analysis
Assay inconsistencyHarmonize protocols (e.g., IC₅₀ via MTT)

Advanced: How does purification impact pharmacological assay reproducibility?

Answer:

  • HPLC purification (>98% purity) reduces false positives from impurities (e.g., unreacted thiols) .
  • Residual solvent removal : Lyophilization ensures DMF levels <500 ppm (tested via GC-MS) .
  • Batch consistency : NMR integration confirms <2% variability in proton ratios across batches .

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